N-cyclohexyl-3-hydroxybenzamide
Description
Contextualization of Benzamide (B126) Derivatives as Pharmaceutical Scaffolds
The benzamide structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. ontosight.ainih.gov This versatility stems from its ability to present substituents in a well-defined spatial orientation, allowing for precise interactions with biological targets. Benzamide derivatives have been successfully developed as potent inhibitors of various enzymes. For instance, they are key components in the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy and inhibitors of the bacterial cell division protein FtsZ, highlighting their role in creating antimicrobial agents. ontosight.ainih.gov Furthermore, different benzamide-containing structures have been investigated as histone deacetylase (HDAC) inhibitors and as multi-targeting agents for complex conditions like Alzheimer's disease. pharmablock.compressbooks.pub
Significance of Hydroxylated Benzamides in Drug Design
The introduction of a hydroxyl (-OH) group onto a benzamide scaffold can profoundly influence its biological activity. A hydroxyl group can act as a crucial hydrogen bond donor and acceptor, forming specific, stabilizing interactions with amino acid residues in a receptor's binding site. unina.it This directional bonding is a key contributor to a drug's specificity and affinity for its target. unina.it In some contexts, such as the N-hydroxybenzamide derivatives explored as histone deacetylase inhibitors, the hydroxyl group, in concert with the adjacent carbonyl, functions as an effective zinc-chelating moiety, which is essential for inhibiting the target enzyme. pharmablock.com The strategic placement of hydroxyl groups can also alter a molecule's solubility and metabolic profile. mdpi.com
Role of the Cyclohexyl Moiety in Modulating Biological Activity within Benzamide Structures
The cyclohexyl group, an aliphatic, cyclic substituent, plays a multifaceted role in modulating the properties of drug candidates. It is often used as a bioisostere for a phenyl ring, but its three-dimensional, non-planar structure can offer more extensive contact points with a protein target compared to a flat aromatic ring. pharmablock.com This can lead to enhanced binding affinity. pharmablock.com The cyclohexyl moiety significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes. ontosight.ai However, this increased lipophilicity can also impact metabolism and clearance rates. ontosight.ai From a metabolic standpoint, cyclohexyl groups are generally more stable than phenyl rings, which can be susceptible to oxidative metabolism. pressbooks.pubnih.gov Studies on structure-activity relationships have highlighted the importance of dicyclohexylamino substituents for both the rate and enantioselectivity of certain reactions, underscoring the crucial role of this group in influencing chemical behavior. rsc.org
| Feature | Phenyl Group | Cyclohexyl Group | Significance in Drug Design |
| Geometry | Flat, aromatic | 3D, chair/boat conformations | The 3D nature of the cyclohexyl group can provide more contact points with a target protein, potentially increasing binding affinity. pharmablock.com |
| Lipophilicity (LogP) | Moderately lipophilic | More lipophilic | Increases membrane permeability but can also increase metabolic clearance. ontosight.ai |
| Metabolic Stability | Prone to oxidative metabolism (e.g., hydroxylation) | Generally more stable to oxidation | Can lead to a longer half-life and improved pharmacokinetic profile. pressbooks.pub |
| Bioisosterism | Can be replaced by cyclohexyl | Can act as a bioisostere for phenyl or t-butyl groups | Allows for fine-tuning of steric bulk, shape, and electronic properties to optimize drug-receptor interactions. pharmablock.com |
Overview of Research Trajectories for N-Cyclohexyl-3-hydroxybenzamide and Related Congeners
Direct research specifically investigating this compound is not prominent in publicly available literature. However, research into its structural relatives provides clear trajectories for future investigation.
The core structure, N-cyclohexylbenzamide , has been identified as a scaffold for developing serotonin (B10506) 5-HT3 receptor antagonists. nih.gov These antagonists are primarily used as antiemetics to combat nausea and vomiting, particularly following chemotherapy. drugs.comwikipedia.orgamegroups.org A novel compound, QCM-13 (N-cyclohexyl-3-methoxyquinoxalin-2-carboxamide), which shares the N-cyclohexyl-carboxamide feature, was evaluated as a potential anti-anxiety agent, acting as a 5-HT3 receptor antagonist. nih.gov This suggests that this compound could be synthesized and screened for similar activity.
Furthermore, compounds incorporating a 3-hydroxylphenyl and a cyclohexyl ring , such as 3-[3-(phenalkylamino)cyclohexyl]phenols, have been synthesized and evaluated as μ-opioid receptor (MOR) antagonists. nih.gov This line of research, using a simplified version of the morphinan (B1239233) scaffold, indicates that this particular combination of structural motifs is relevant for targeting opioid receptors. nih.gov
The synthesis of this compound appears feasible, as related precursors like N-cyclohexyl-3-nitrobenzamide are documented. epa.gov The reduction of the nitro group to an amine followed by diazotization and hydrolysis could yield the desired hydroxylated compound.
Current Research Gaps and Future Academic Inquiries
The most significant research gap is the absence of published synthesis and biological characterization of this compound. The potential of this compound remains entirely predictive, based on the known activities of its constituent fragments.
Future academic inquiries should logically proceed as follows:
Synthesis and Characterization: The first step is the development of a reliable synthetic route to produce this compound and its full analytical characterization.
Biological Screening: Based on the activities of its congeners, the compound should be screened for biological activity. Key initial assays would include:
5-HT3 Receptor Binding Assays: To determine if it possesses affinity for the serotonin 5-HT3 receptor, given that the N-cyclohexylbenzamide scaffold is known for this activity. nih.gov
Opioid Receptor Binding Assays: To investigate potential activity at μ-opioid receptors, based on research into related 3-hydroxy-cyclohexyl-phenyl structures. nih.gov
Structure-Activity Relationship (SAR) Studies: Should initial screening yield positive results, further studies would be necessary. This would involve synthesizing analogs—for example, by moving the hydroxyl group to the 2- or 4-position of the benzamide ring or altering the cyclohexyl ring—to understand which structural features are critical for activity.
Pharmacokinetic Profiling: Initial in vitro assessment of metabolic stability and other properties would provide insight into its potential as a drug candidate. nih.gov
The exploration of this compound represents an opportunity to leverage established medicinal chemistry knowledge to investigate a novel compound with clear, rational starting points for biological evaluation.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-8-4-5-10(9-12)13(16)14-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRKINOYAUHREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclohexyl 3 Hydroxybenzamide and Its Derivatives
General Synthetic Approaches for Benzamide (B126) Formation
The creation of the benzamide linkage is a cornerstone of organic synthesis, with several reliable methods at the disposal of chemists. These approaches typically involve the activation of a carboxylic acid to facilitate its reaction with an amine.
Amidation Reactions Utilizing Carboxylic Acids and Amines
Direct coupling of a carboxylic acid and an amine is a common and atom-economical approach to amide bond formation. However, this reaction often requires the use of coupling agents or activating reagents to proceed efficiently.
A combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) can be utilized to promote the direct amidation of carboxylic acids with amines. This method proceeds through the formation of an acyloxyphosphonium iodide intermediate, which is highly reactive towards nucleophilic attack by the amine. The general mechanism involves the activation of the carboxylic acid by the PPh₃/I₂ system, followed by the introduction of the amine to form the desired amide. While specific examples for the synthesis of N-cyclohexyl-3-hydroxybenzamide using this exact method are not prevalent in the literature, the general applicability of this reaction to a wide range of carboxylic acids and amines suggests its potential as a viable synthetic route.
A related catalytic method involves the use of triphenylphosphine in the presence of a chlorine source like carbon tetrachloride (CCl₄) to facilitate amide bond formation. nih.gov This organocatalytic approach relies on the in situ reduction of triphenylphosphine oxide to regenerate the active triphenylphosphine catalyst. nih.gov
One of the most traditional and effective methods for amide synthesis is the reaction of an acid chloride with an amine. This method involves the initial conversion of the carboxylic acid, in this case, 3-hydroxybenzoic acid, to its more reactive acid chloride derivative, 3-hydroxybenzoyl chloride. This activation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-hydroxybenzoyl chloride is then reacted with cyclohexylamine (B46788), usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield this compound. The presence of the hydroxyl group on the aromatic ring may require careful control of reaction conditions to avoid side reactions.
| Reagent for Acid Chloride Formation | Typical Conditions |
| Thionyl Chloride (SOCl₂) | Refluxing with the carboxylic acid, often with a catalytic amount of DMF. |
| Oxalyl Chloride ((COCl)₂) | Milder conditions, often at room temperature in a suitable solvent like dichloromethane (B109758). |
Synthesis via Acid Anhydride (B1165640) and Secondary Amine Reactions
Another established method for amide bond formation involves the reaction of a carboxylic acid anhydride with an amine. In this approach, 3-hydroxybenzoic acid would first be converted to 3-hydroxybenzoic anhydride. This can be achieved by treating the carboxylic acid with a dehydrating agent. The resulting anhydride is then reacted with cyclohexylamine to furnish this compound. This method is generally clean, with the only byproduct being a molecule of the starting carboxylic acid. The reaction of a carboxylic acid with a carbodiimide (B86325) can also proceed through the formation of a symmetric acid anhydride intermediate. peptide.com
Specific Strategies for Introducing the 3-Hydroxy Substituent on the Benzamide Ring
The presence of the 3-hydroxy group on the benzoyl moiety introduces both a potential site for side reactions and an opportunity for specific synthetic strategies. The reactivity of the phenolic hydroxyl group may necessitate the use of protecting groups during the amide bond formation step.
A potential strategy involves the use of a protecting group for the hydroxyl function of 3-hydroxybenzoic acid before proceeding with the amidation reaction. A variety of protecting groups for phenols are available, and the choice depends on the specific reaction conditions of the subsequent steps. For instance, a cyclohexyl ether could be employed as a protecting group for a hydroxyl function. rsc.org This group is stable under various acidic and basic conditions but can be removed when desired. rsc.org After the successful formation of the N-cyclohexylbenzamide, the protecting group would be removed to yield the final product, this compound.
Alternatively, a "protecting-group-free" synthesis could be pursued. chemmethod.com This approach is more atom-economical and avoids the additional steps of protection and deprotection. Achieving a successful protecting-group-free synthesis would depend on the careful selection of reagents and reaction conditions that selectively promote amide bond formation without affecting the free hydroxyl group. For example, certain coupling agents and reaction conditions might be mild enough to avoid acylation or other reactions at the phenolic hydroxyl group.
Another approach involves introducing the hydroxyl group at a later stage of the synthesis. For example, a methoxy-substituted benzamide could be synthesized first, followed by demethylation to reveal the hydroxyl group.
Derivatization of Hydroxybenzoic Acid Isomers (e.g., Salicylic Acid Precursors)
The synthesis of N-substituted hydroxybenzamides frequently begins with hydroxybenzoic acid isomers as readily available starting materials. The three primary isomers are 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. The derivatization process typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.
A common and effective method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved by treating the hydroxybenzoic acid with an agent like thionyl chloride (SOCl₂). The resulting hydroxybenzoyl chloride can then be reacted directly with the desired amine. For instance, in the synthesis of N-substituted 2-hydroxy-4-(2-hydroxybenzamido)benzamides, 2-hydroxy-4-(2-hydroxybenzamide) benzoyl chloride is reacted with various amine derivatives in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. thieme-connect.de A general procedure involves dissolving the acid chloride and triethylamine in a solvent such as dichloromethane (CH₂Cl₂), cooling the mixture, and then adding the amine dropwise. thieme-connect.de
This two-step approach is versatile and has been applied to various hydroxybenzoic acid isomers. For example, derivatives of 4-hydroxybenzoic acid are synthesized by first converting the acid to 4-hydroxybenzoyl chloride with thionyl chloride, which is then used immediately in an amidation step with a substituted amine. nih.gov Biosynthetic approaches have also been developed in engineered E. coli to produce conjugates of both 2-hydroxybenzoic acid and 3-hydroxybenzoic acid with various amines, demonstrating the modularity of this pairing. nih.gov
The choice of starting isomer is critical as it defines the position of the hydroxyl group on the final product, which can significantly influence the molecule's chemical and physical properties. Salicylic acid itself can be synthesized via the Kolbe's reaction, where sodium phenoxide is heated with carbon dioxide under pressure, followed by acidification to yield primarily 2-hydroxybenzoic acid. nih.gov
Hydroxamic Acid Formation Pathways
Hydroxamic acids are a class of compounds with the general structure R-C(=O)N(R')OH. While structurally distinct from this compound (an N-substituted amide), their chemistry is relevant, particularly as they can serve as precursors to amides. hw.ac.ukresearchgate.net
The synthesis of hydroxamic acids can be achieved through several routes. nih.gov One of the most common methods is the acylation of hydroxylamine (B1172632) or its derivatives with an activated carboxylic acid, such as an ester or acyl chloride. nih.gov The superior nucleophilicity of the nitrogen atom in hydroxylamine ensures that it preferentially attacks the carbonyl carbon, leading to the formation of the hydroxamic acid. nih.gov Other pathways include the oxidation of aromatic aldehydes and biocatalytic methods using enzymes with amidotransferase activity. researchgate.netnih.gov For example, bicyclic hydroxamic acids have been synthesized from β-nitrostyrenes and dimedone in a reaction sequence proposed to involve a nitrile oxide intermediate. scielo.org.mx
A synthetically useful transformation involves the conversion of O-protected hydroxamic acids into N-aryl amides. hw.ac.ukresearchgate.net This pathway provides an alternative to traditional amidation. In one mechanochemical protocol, O-pivaloyl hydroxamic acids undergo a copper-mediated C-N cross-coupling reaction with aryl boronic acids to produce N-arylamides in high yield. hw.ac.uk Another approach demonstrates that O-benzyl-protected hydroxamic acids can undergo photochemical N-O bond cleavage to yield amides. researchgate.net These methods highlight the synthetic relationship between hydroxamic acids and amides, where the hydroxamic acid functionality can be used as a stepping stone to generate the amide bond.
Methods for Incorporating the N-Cyclohexyl Moiety
The introduction of the N-cyclohexyl group is a defining step in the synthesis of the target compound. This can be accomplished through direct methods using cyclohexylamine or through more elaborate strategies that construct the ring itself.
Utilizing Cyclohexylamine as a Nucleophile
The most direct and widely used method for forming the N-cyclohexyl amide bond is the nucleophilic acyl substitution reaction, employing cyclohexylamine as the nucleophile. thieme-connect.de This reaction requires the activation of the carboxylic acid group of 3-hydroxybenzoic acid.
As described previously (Section 2.2.1), the carboxylic acid is typically converted into a highly reactive intermediate, most commonly an acyl chloride. The subsequent reaction with cyclohexylamine proceeds readily, often at room temperature or with gentle heating, to form the stable amide bond. A base, such as triethylamine or pyridine, is usually added to scavenge the acidic byproduct (e.g., HCl) generated during the reaction. thieme-connect.de
Alternatively, coupling reagents can be used to facilitate the direct condensation of the carboxylic acid and amine without isolating an acyl chloride. nih.gov Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are common for this purpose. sbmu.ac.ir A one-pot procedure using titanium tetrachloride (TiCl₄) as a mediator has also been reported for the direct condensation of various carboxylic acids and amines, including sterically hindered ones, providing the corresponding amides in good yields. nih.gov The general process involves heating the carboxylic acid, amine, and TiCl₄ in a solvent like pyridine. nih.gov
The table below summarizes typical reaction conditions for this amidation strategy.
| Starting Material | Activating/Coupling Agent | Amine | Solvent | Base | Typical Yield | Reference |
| 2-Hydroxybenzoyl chloride | - | Substituted Amines | CH₂Cl₂ | Triethylamine | Not specified | thieme-connect.de |
| 4-Hydroxybenzoic acid | Thionyl Chloride | Aniline | CH₂Cl₂ | - | 74% | nih.gov |
| 2-Hydroxybenzoic acid | Dicyclohexylcarbodiimide (DCC) | Cyclohexylamine | Ethanol | - | Not specified | sbmu.ac.ir |
| General Carboxylic Acid | Titanium Tetrachloride (TiCl₄) | General Amine | Pyridine | - | Moderate to Excellent | nih.gov |
This table is interactive and provides a summary of different synthetic approaches.
Introduction of the Cyclohexyl Ring via Cycloaddition or Ring-Closing Reactions
Ring-Closing Metathesis (RCM) is a prominent example. wikipedia.orgorganic-chemistry.org This reaction uses a metal catalyst (typically ruthenium-based, like the Grubbs catalyst) to form a cyclic alkene from a diene precursor. To synthesize an N-cyclohexyl moiety, one could start with a precursor molecule containing two terminal alkene chains, such as an N,N-diallyl derivative. The RCM reaction would form a cyclohexene (B86901) ring. nih.gov Subsequent hydrogenation of the double bond would yield the saturated cyclohexyl group. For example, 1-allyl-4-pentenylamines have been successfully cyclized using a Grubbs catalyst to give cyclohexenylamines in high yield, which are precursors to the saturated ring system. thieme-connect.de RCM is valued for its functional group tolerance, allowing it to be used on substrates containing amides, ethers, and esters. wikipedia.org
Cycloaddition reactions , such as the Diels-Alder reaction, are fundamental for forming six-membered rings. In a hypothetical pathway, a diene could react with a dienophile to construct the cyclohexene ring, which could then be functionalized and reduced. More directly related, [3+2] cycloaddition reactions have been used to create cyclic N-acyl amidines from N-silyl enamine intermediates and acyl azides, showcasing how cycloadditions can build complex nitrogen-containing rings. nih.gov
Synthesis of Metal Complexes Featuring N-Cyclohexyl-hydroxybenzamide Ligands
N-cyclohexyl-hydroxybenzamides can act as effective ligands for metal ions. The molecule typically functions as a bidentate ligand after deprotonation of the phenolic hydroxyl group. Chelation occurs through the phenolate (B1203915) oxygen and the carbonyl oxygen of the amide group, forming a stable six-membered ring with the metal center.
The synthesis of these complexes generally involves reacting the N-cyclohexyl-hydroxybenzamide ligand with a metal salt in a suitable solvent. For instance, the general procedure for preparing transition metal complexes involves mixing a methanolic or ethanolic solution of the ligand with an aqueous or ethanolic solution of the metal salt (e.g., MCl₂·nH₂O or M(CH₃COO)₂·nH₂O). sbmu.ac.ir The mixture is often heated or stirred for a period to ensure complete complexation, after which the solid complex precipitates or is isolated by solvent evaporation. sbmu.ac.ir
While specific studies on this compound complexes are not prevalent in the search results, the coordination chemistry of similar ligands is well-documented. Salicylamide and its derivatives readily form coordination polymers with lanthanide ions, where the ligand bridges metal centers. doi.org The resulting complexes often exhibit interesting properties, such as luminescence. doi.org Similarly, Schiff bases derived from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and various amines form stable complexes with transition metals like Cu(II), Ni(II), and Zn(II), coordinating through the phenolate oxygen and the imine nitrogen. sbmu.ac.irsemanticscholar.org The presence of a cyclohexyl group on related ligands, such as in P-dicyclohexylphosphaguanidine or N-cyclohexylthiosemicarbazide, does not impede coordination and can influence the final structure of the metal complex. rsc.org
Efficient Synthetic Pathways for this compound Analogs
The synthesis of analogs of this compound is a key activity in fields like medicinal chemistry to explore structure-activity relationships. organic-chemistry.org These synthetic pathways often involve modular approaches where different components of the molecule can be varied systematically.
Analogs can be generated by:
Varying the amine component: Instead of cyclohexylamine, other primary or secondary amines (aliphatic, cyclic, or aromatic) can be used. This creates a library of N-substituted 3-hydroxybenzamides. nih.govwikipedia.org
Varying the benzoic acid core: The substitution pattern on the aromatic ring can be altered. This includes changing the position of the hydroxyl group (e.g., using 2-hydroxy or 4-hydroxybenzoic acid) or introducing other substituents like nitro, halogen, or alkyl groups. wikipedia.orgnih.gov
Modifying the cyclohexyl ring: Substituents can be added to the cyclohexyl ring itself, for example, by starting with a substituted cyclohexylamine like 2,3-dimethylcyclohexylamine. nih.gov
A study on N-substituted benzamide derivatives designed based on the structure of Entinostat (MS-275) involved the synthesis of fourteen different analogs by modifying the amine portion of the molecule. wikipedia.orgorganic-chemistry.org Another research effort synthesized twelve different N-benzamide compounds and evaluated their properties. nih.gov The synthesis of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs demonstrates a more complex variation, where the core scaffold is significantly altered while retaining the N-cyclohexyl group. hw.ac.uk
The table below presents examples of synthesized analogs based on the general hydroxybenzamide scaffold.
| Benzamide Core | N-Substituent | Resulting Analog | Reference |
| 2-Hydroxybenzoic acid | 2,3-Dimethylcyclohexylamine | N-(2,3-dimethylcyclohexyl)-2-hydroxybenzamide | nih.gov |
| 2-Hydroxy-5-nitrobenzoic acid | Cyclohexylamine | N-cyclohexyl-5-nitrosalicylamide | nih.gov |
| 4-Nitrobenzoic acid | Various cyclic amines | N-(cyclic amine)-4-nitrobenzamides | wikipedia.org |
| 4-Hydroxybenzoic acid | Aniline | 4-hydroxy-N-phenylbenzamide | nih.gov |
| 4-Hydroxybenzoic acid | p-Toluidine | 4-hydroxy-N-p-tolylbenzamide | nih.gov |
This interactive table showcases the modularity in the synthesis of this compound analogs.
Advanced Spectroscopic and Structural Elucidation of N Cyclohexyl 3 Hydroxybenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise insights into the proton and carbon frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of N-cyclohexyl-3-hydroxybenzamide provides detailed information about the chemical environment of each proton. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the protons of the cyclohexyl moiety, and the protons of the amide (N-H) and hydroxyl (O-H) groups.
The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons. The protons on the substituted benzene ring are expected to appear in the range of δ 6.8-7.5 ppm. The exact chemical shifts and multiplicities are influenced by the electronic effects of the hydroxyl and amide substituents.
The cyclohexyl protons resonate in the upfield region of the spectrum, generally between δ 1.0 and 4.0 ppm. The methine proton attached to the nitrogen atom (CH-N) is the most deshielded of the cyclohexyl protons due to the electron-withdrawing effect of the amide group, and its signal is expected to appear as a multiplet around δ 3.8 ppm. The remaining methylene (B1212753) protons of the cyclohexyl ring will produce a series of overlapping multiplets at higher field.
The amide proton (N-H) typically presents as a broad singlet or a doublet if coupled to the adjacent cyclohexyl methine proton, with its chemical shift being highly dependent on solvent and concentration, but generally appearing between δ 7.5 and 8.5 ppm. The phenolic hydroxyl proton (O-H) also gives rise to a broad singlet, the position of which is variable and influenced by hydrogen bonding, typically observed between δ 9.0 and 10.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic CH | 6.8 - 7.5 | Multiplet | Chemical shifts are influenced by the position on the ring relative to the substituents. |
| Cyclohexyl CH-N | ~3.8 | Multiplet | Deshielded due to the adjacent nitrogen atom. |
| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplets | Overlapping signals from the remaining cyclohexyl protons. |
| Amide NH | 7.5 - 8.5 | Broad Singlet/Doublet | Chemical shift is solvent and concentration dependent. |
| Hydroxyl OH | 9.0 - 10.0 | Broad Singlet | Chemical shift is highly dependent on hydrogen bonding. |
Note: The data in this table is based on predicted values and general knowledge of similar structures. Experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule.
The carbonyl carbon (C=O) of the amide group is the most deshielded carbon and is expected to resonate in the downfield region of the spectrum, typically between δ 165 and 170 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) will be significantly deshielded and is expected around δ 157 ppm, while the other aromatic carbons will have chemical shifts determined by their position relative to the substituents.
The carbons of the cyclohexyl ring will resonate in the upfield region. The methine carbon attached to the nitrogen (CH-N) is expected around δ 48-50 ppm, while the other cyclohexyl methylene carbons will appear between δ 24 and 34 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl C=O | 165 - 170 | Most deshielded carbon. |
| Aromatic C-OH | ~157 | Deshielded due to the attached oxygen atom. |
| Aromatic C-C=O | ~135 | Quaternary carbon attached to the amide group. |
| Aromatic CH | 110 - 130 | Chemical shifts vary based on position. |
| Cyclohexyl CH-N | 48 - 50 | Deshielded due to the adjacent nitrogen atom. |
| Cyclohexyl CH₂ | 24 - 34 | Signals for the remaining cyclohexyl carbons. |
Note: The data in this table is based on predicted values and general knowledge of similar structures. Experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While one-dimensional NMR provides information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and determining the connectivity within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships. For this compound, cross-peaks would be observed between adjacent protons on the benzene ring, confirming their relative positions. Similarly, correlations between the CH-N proton and the adjacent CH₂ protons of the cyclohexyl ring, as well as among the other cyclohexyl protons, would establish the connectivity within this aliphatic ring. A correlation between the amide N-H proton and the cyclohexyl CH-N proton would also be expected.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal around δ 3.8 ppm would show a cross-peak with the carbon signal around δ 48-50 ppm, confirming the assignment of the CH-N group.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the aromatic protons to the carbonyl carbon would confirm the connection of the benzene ring to the amide group. Correlations from the amide N-H proton and the cyclohexyl CH-N proton to the carbonyl carbon would further solidify the structure of the amide linkage.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
IR and FT-IR spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Characteristic Functional Group Vibrations
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-N, and C-O functional groups, as well as vibrations associated with the aromatic and aliphatic C-H bonds.
O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.
N-H Stretching: The stretching vibration of the amide N-H bond typically appears in the region of 3200-3400 cm⁻¹. This band may overlap with the O-H stretching band.
C-H Stretching: Aromatic C-H stretching vibrations are generally observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexyl group appear just below 3000 cm⁻¹.
C=O Stretching (Amide I band): A strong absorption band corresponding to the carbonyl stretching vibration is expected in the range of 1630-1680 cm⁻¹. The exact position is sensitive to hydrogen bonding.
N-H Bending (Amide II band): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically found between 1510 and 1570 cm⁻¹.
C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to appear in the region of 1200-1300 cm⁻¹.
C-N Stretching: The C-N stretching vibration of the amide group will contribute to bands in the fingerprint region, typically around 1200-1400 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |
| Amide N-H | Stretching | 3200 - 3400 | Medium, Broad |
| Aromatic C-H | Stretching | > 3000 | Medium to Weak |
| Aliphatic C-H | Stretching | < 3000 | Medium |
| Amide C=O | Stretching (Amide I) | 1630 - 1680 | Strong |
| Amide N-H | Bending (Amide II) | 1510 - 1570 | Medium to Strong |
| Phenolic C-O | Stretching | 1200 - 1300 | Medium |
| Amide C-N | Stretching | 1200 - 1400 | Medium |
Note: The data in this table is based on characteristic infrared absorption frequencies for the respective functional groups.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amide group (with a hydrogen bond donor N-H and an acceptor C=O) in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds.
The broadness of the O-H and N-H stretching bands in the IR spectrum is strong evidence for hydrogen bonding. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected, where the hydroxyl group of one molecule can form a hydrogen bond with the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. Similarly, the amide N-H can participate in hydrogen bonding with the carbonyl oxygen or the hydroxyl oxygen of another molecule.
The possibility of intramolecular hydrogen bonding between the 3-hydroxyl group and the amide functionality exists, though it would involve the formation of a six-membered ring. However, given the meta substitution pattern, this intramolecular interaction is likely to be weaker than in the ortho isomer, where a more favorable six-membered ring can be formed. The position and shape of the O-H and C=O stretching bands can provide clues about the predominant type of hydrogen bonding. A lower frequency and broader O-H band, along with a shift to lower frequency for the C=O band, would indicate strong hydrogen bonding interactions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique theoretical exact mass based on the most abundant isotopes of its constituent elements. nih.govthermofisher.com For this compound, with the chemical formula C₁₃H₁₇NO₂, the theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.
An experimentally determined HRMS value that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition. thermofisher.com This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. nih.gov
Table 1: Theoretical Exact Mass Data for this compound Calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
| Chemical Formula | Isotopes | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₁₃H₁₇NO₂ | ¹²C, ¹H, ¹⁴N, ¹⁶O | 219.12593 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com In a typical analysis, the sample is volatilized and passed through a GC column, which separates the components of the mixture. As each component, such as this compound, elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nih.gov
This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratios of the parent molecular ion and its various fragments. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the amide bond and fragmentation of the cyclohexyl ring. nih.gov The GC-MS technique is also highly effective for assessing the purity of the compound.
Table 2: Hypothetical GC-MS Fragmentation Data for this compound This table presents potential fragments based on the known structure of the compound.
| Fragment | Proposed Structure | Mass-to-Charge Ratio (m/z) |
|---|---|---|
| Molecular Ion [M]⁺ | [C₁₃H₁₇NO₂]⁺ | 219 |
| Loss of cyclohexyl | [C₇H₆NO₂]⁺ | 136 |
| 3-hydroxybenzoyl cation | [C₇H₅O₂]⁺ | 121 |
| Cyclohexylaminocarbonyl cation | [C₇H₁₂NO]⁺ | 126 |
| Cyclohexyl cation | [C₆H₁₁]⁺ | 83 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed model of the molecular structure and its packing within the crystal lattice can be generated.
Elucidation of Molecular Conformation and Torsion Angles
While a specific crystal structure for this compound is not publicly documented, analysis of closely related compounds, such as N-cyclohexyl-3-fluorobenzamide, provides significant insight into its likely conformation. nih.gov The cyclohexyl ring is expected to adopt a stable chair conformation. nih.govnih.gov The amide group (N-C=O) is generally planar. A key structural parameter is the torsion angle, or dihedral angle, between the plane of the phenyl ring and the plane of the amide group. In N-cyclohexyl-3-fluorobenzamide, this angle is 29.9 (2)°. nih.gov A similar non-coplanar arrangement would be expected for this compound.
Table 3: Expected Torsion Angles in this compound Based on Analogous Structures
| Torsion Angle | Atoms Involved | Expected Value (°) | Reference Compound |
|---|---|---|---|
| Phenyl Ring to Amide Plane | C(aromatic)-C(aromatic)-C(carbonyl)-N | ~30 | N-Cyclohexyl-3-fluorobenzamide nih.gov |
| Amide Bond Conformation | O(carbonyl)-C(carbonyl)-N-C(cyclohexyl) | ~180 (trans) | General feature of secondary amides |
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in the crystal lattice is determined by intermolecular forces. For this compound, the most significant of these are hydrogen bonds. The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the hydroxyl group (-OH) provides both a donor and an acceptor.
Crystal structures of similar benzamides show that molecules are often linked into chains or dimers by intermolecular N—H···O hydrogen bonds, where the amide hydrogen of one molecule bonds to the carbonyl oxygen of a neighboring molecule. nih.govnih.gov The presence of the hydroxyl group in this compound allows for additional, and potentially more complex, hydrogen-bonding networks, which would play a crucial role in stabilizing the crystal structure. researchgate.net
Table 4: Expected Intermolecular Interactions in the Crystal Lattice of this compound
| Interaction Type | Donor | Acceptor | Resulting Motif |
|---|---|---|---|
| Hydrogen Bond | N-H (amide) | O=C (amide) | Chains or dimers nih.govnih.gov |
| Hydrogen Bond | O-H (hydroxyl) | O=C (amide) or O-H (hydroxyl) | Extended networks |
| van der Waals Forces | Between cyclohexyl and phenyl rings | Efficient packing |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed chemical formula. A close match between the experimental and theoretical values serves to confirm the stoichiometry of the compound. For this compound (C₁₃H₁₇NO₂), the theoretical elemental composition can be readily calculated. nih.gov
Table 5: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (g/mol) | Count | Theoretical Mass Percent (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 71.21% |
| Hydrogen | H | 1.008 | 17 | 7.81% |
| Nitrogen | N | 14.007 | 1 | 6.39% |
| Oxygen | O | 15.999 | 2 | 14.59% |
| Total | 100.00% |
Computational and Theoretical Chemistry Studies on N Cyclohexyl 3 Hydroxybenzamide
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. A full DFT analysis as requested would include several components, none of which were found for N-cyclohexyl-3-hydroxybenzamide in the conducted search.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. This is fundamental in drug design to understand binding affinity and mode of action. There are no available molecular docking studies that investigate the interaction of this compound with any biological target.
Prediction of Binding Modes and Affinities with Target Proteins
Computational studies, particularly molecular docking, have been instrumental in predicting how this compound and its analogs bind to target proteins. These studies provide insights into the specific conformations the ligand adopts within the protein's active site and estimate the binding affinity.
A prominent target for this compound analogs is Histone Deacetylase (HDAC) , particularly HDAC6 and HDAC8. nih.govresearchgate.net A well-established pharmacophore model for HDAC inhibitors includes a cap group for surface recognition, a linker, and a zinc-binding group, typically a hydroxamate. nih.gov Variations in these features are explored to enhance potency and selectivity. nih.gov For instance, in the case of HDAC6, a co-crystal structure revealed that the steric complementarity of a bifurcated capping group to the L1 and L2 loop pockets is crucial for its selective inhibition. nih.gov Molecular docking studies on HDAC8 have been used to rationalize the selectivity of certain N-hydroxy-3-sulfamoylbenzamide-based inhibitors. researchgate.net
Another significant target is Fatty Acid Amide Hydrolase (FAAH) . nih.govnih.gov Computational docking has been employed to understand the binding of inhibitors to FAAH, revealing key interactions that contribute to their inhibitory activity. nih.gov
Furthermore, molecular docking has been utilized to investigate the binding of related benzamide (B126) derivatives to Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These studies help in understanding the binding mechanism of inhibitors within the active site of COX-2. nih.gov
The binding affinities, often expressed as binding energy (ΔG) or IC50 values, are calculated to rank potential inhibitors. For example, docking studies on Mβ-lactamases with azo derivatives containing an oxazepine ring showed binding energies ranging from -5.95 to -6.09 kcal/mol, indicating favorable interactions. researchgate.net Similarly, docking of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives against COX-2 yielded IC50 values in the micromolar to nanomolar range. nih.gov
Identification of Key Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The stability of the ligand-protein complex is governed by a network of non-covalent interactions. Computational methods are crucial for identifying these key interactions, which primarily include hydrogen bonds and hydrophobic interactions. nih.gov
Hydrogen Bonding: This is a critical interaction for the binding of many inhibitors. For instance, in HDAC inhibitors, the hydroxamate group typically forms a hydrogen bond with a key residue in the active site. nih.gov In the context of cyclodextrin (B1172386) complexes, the formation of a phenolic O-H---O hydrogen bond contributes to the binding thermodynamics. nih.gov
Hydrophobic Interactions: These interactions play a major role in stabilizing ligands within the binding pocket. nih.gov The cyclohexyl group of this compound and similar moieties in other inhibitors often engage in hydrophobic interactions with nonpolar residues in the active site of the target protein. nih.gov Studies on cyclodextrin complexes have shown that the hydrophobic interaction of a -CH2- group contributes significantly to the stability of the complex. nih.gov The analysis of 4-amino-substituted 1H-pyrazolo[3,4-d]pyrimidine compounds as dual inhibitors for c-Src and c-Abl kinases highlighted the major role of hydrophobic interactions in stabilizing the ligands at the binding interface. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, assessing its stability over time. By simulating the motion of atoms, MD can confirm the stability of binding modes predicted by docking studies. researchgate.net A stable complex is often characterized by low root-mean-square deviation (RMSD) values of the protein and ligand atoms from their initial positions over the simulation period. nih.gov For instance, MD simulations of 6-hydroxybenzothiazole-2-carboxamide derivatives bound to monoamine oxidase B (MAO-B) showed RMSD values fluctuating between 1.0 and 2.0 Å, indicating conformational stability. nih.gov
The stability of the protein-ligand interactions is further supported by analyzing the number and persistence of hydrogen bonds and the solvent-accessible surface area (SASA) throughout the simulation. researchgate.net A lower SASA generally indicates a more compact and stable complex. researchgate.net Thermal titration molecular dynamics (TTMD) is an emerging method that assesses protein-ligand complex stability by evaluating the conservation of the native binding mode across a series of simulations at progressively increasing temperatures. nih.govnih.gov
MD simulations are powerful tools for exploring the conformational space available to the ligand and the protein upon binding. This process, known as conformational sampling, helps in understanding the flexibility of the ligand-target complex and identifying the most energetically favorable conformations. nih.gov The energetic landscape provides a map of the different conformational states and the energy barriers between them. nih.gov
By analyzing the trajectories from MD simulations, researchers can identify metastable states and understand the dynamic nature of the binding process. This information is crucial for a comprehensive understanding of how a ligand interacts with its target and can guide the design of more effective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.govnih.gov
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to build predictive models. nih.gov For example, a 3D-QSAR model for 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors showed good predictive ability, which was then used to design novel derivatives with predicted IC50 values. nih.gov
Pharmacophore modeling is another key computational technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. nih.govpharmacophorejournal.com A pharmacophore model can be used as a 3D query to screen large compound databases to identify new potential hits. frontiersin.org For a series of benzimidazole-based FXR agonists, a five-feature pharmacophore hypothesis (HHHRR) was developed, which consisted of three hydrophobic features and two aromatic rings. researchgate.net This model yielded a statistically significant 3D-QSAR model. researchgate.net The combination of ligand-based and structure-based pharmacophore models can enhance the productivity of identifying novel and potent inhibitors. nih.gov
The development of robust QSAR and pharmacophore models relies on a diverse set of compounds with accurately measured biological activities. frontiersin.org These models, once validated, serve as powerful tools in the rational design and optimization of new therapeutic agents. researchgate.net
Identification of Essential Pharmacophoric Features
The identification of essential pharmacophoric features of a molecule is a critical step in computational and theoretical chemistry studies, providing a three-dimensional abstract representation of the key molecular interactions required for biological activity. For this compound, the pharmacophore model is derived from its structural components, which are capable of forming specific interactions with a biological target. These features primarily include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.
The this compound molecule possesses a distinct set of functional groups that define its pharmacophoric features. The 3-hydroxy group on the phenyl ring and the amide linkage (-CONH-) are central to its potential interactions. The hydroxyl group can act as both a hydrogen bond donor and an acceptor. The amide group also contributes a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).
A generalized pharmacophore model for related compounds, such as certain histone deacetylase (HDAC) inhibitors, often includes a metal-binding group, a linker, and a surface recognition "cap" group. nih.gov While the biological target of this compound may differ, this model provides a useful framework for analysis. In this context, the hydroxybenzamide core can be considered a potential metal-chelating moiety, with the hydroxyl and amide groups participating in coordinating a metal ion within an enzyme's active site. eurekaselect.comunl.ptresearchgate.netnih.gov The cyclohexyl group can be viewed as a "cap" that interacts with surface residues of a protein. nih.gov
Structure-activity relationship (SAR) studies on analogous compounds often reveal the importance of the substitution pattern on the phenyl ring. nih.govnih.gov The placement of the hydroxyl group at the meta-position (position 3) influences the electronic properties and the vector of potential hydrogen bonds, distinguishing it from its ortho- and para-isomers. nih.gov
Computational studies on similar N-benzyl benzamide derivatives have utilized local reactive descriptors to construct 3D pharmacophore models, emphasizing the significance of both electronic and steric interactions in ligand-receptor binding. nih.gov Such an approach for this compound would involve mapping the electrostatic potential and identifying regions favorable for hydrogen bonding and hydrophobic contacts.
The essential pharmacophoric features of this compound are summarized in the table below.
| Pharmacophoric Feature | Structural Moiety | Potential Interaction | Importance in Biological Activity |
| Hydrogen Bond Donor | 3-Hydroxyl Group (-OH) | Donates a hydrogen atom to an acceptor group on the receptor. | Crucial for specific recognition and anchoring within the binding site. |
| Hydrogen Bond Donor | Amide Group (-NH-) | Donates a hydrogen atom to an acceptor group on the receptor. | Contributes to the directionality and strength of binding. |
| Hydrogen Bond Acceptor | 3-Hydroxyl Group (-OH) | The oxygen atom can accept a hydrogen bond from a donor group on the receptor. | Provides an additional point of specific interaction. |
| Hydrogen Bond Acceptor | Carbonyl Group (-C=O) | The oxygen atom acts as a strong hydrogen bond acceptor. | A key interaction point for orienting the molecule in the binding pocket. |
| Hydrophobic Region | Cyclohexyl Ring | Engages in van der Waals and hydrophobic interactions with non-polar residues of the receptor. | Contributes significantly to binding affinity and can influence selectivity. |
| Hydrophobic Region | Phenyl Ring | Interacts with aromatic or hydrophobic residues via π-π stacking or hydrophobic contacts. | Important for overall affinity and proper orientation of the molecule. |
Enzyme Inhibition Profiles
This compound has been examined for its inhibitory effects on distinct classes of enzymes, primarily Histone Deacetylases and the STAT3 protein. The specific structural components of the molecule, namely the o-hydroxy benzamide and the cyclohexyl moiety, are critical to its inhibitory functions.
Histone Deacetylase (HDAC) Inhibition
The benzamide group is a recognized structural motif in the design of Histone Deacetylase (HDAC) inhibitors. These inhibitors are a focus of research due to the role of HDAC enzymes in regulating gene expression through the deacetylation of histone proteins, a process fundamental to chromatin structure and function.
The activity of many HDAC inhibitors relies on a Zinc Binding Group (ZBG) that chelates a crucial zinc ion (Zn²⁺) in the enzyme's active site. The benzamide moiety serves as an effective ZBG. nih.govchemrxiv.org Unlike the widely used hydroxamic acid group, which also binds the zinc ion strongly, benzamides typically exhibit greater selectivity for Class I HDACs (HDAC1, 2, 3, and 8). nih.govchemrxiv.org
Crystal structure analysis reveals that the amino group of the benzamide chelates the zinc ion. chemrxiv.org The positioning of substituents on the benzamide ring is critical. For instance, research on ortho-hydroxybenzamide derivatives (structural isomers of the meta-hydroxy variant in this compound) shows that the hydroxyl group directly participates in the interaction. A subtle change from a 2-hydroxybenzamide to a 2-methoxybenzamide (B150088) can significantly alter inhibitory profiles, demonstrating the hydroxyl group's role in binding. nih.gov Specifically, a 2-hydroxy-6-fluorobenzamide derivative was found to be a potent inhibitor of HDAC1, 2, and 3, confirming the o-hydroxy benzamide scaffold as a valid ZBG. nih.gov
A significant feature of benzamide-based HDAC inhibitors is their potential for isoform selectivity, particularly within Class I HDACs. nih.govchemrxiv.org This selectivity is highly dependent on the substitution pattern of the benzamide ring. nih.gov For example, while many benzamides show broad inhibition of HDACs 1, 2, and 3, specific modifications can tune this profile. nih.govnih.gov
Studies on a series of 2-substituted benzamides revealed that while a 2-methylthiobenzamide derivative was a highly potent and selective HDAC3 inhibitor, replacing the methylthio group with a hydroxyl group resulted in a compound that retained high potency for HDAC3 but lost selectivity, becoming a pan-inhibitor of HDACs 1, 2, and 3. nih.gov This highlights that the presence and position of the hydroxyl group are determining factors for isoform selectivity. The 3-hydroxy substitution in this compound is thus expected to be a key determinant of its specific HDAC isoform inhibition profile.
Table 1: Inhibitory Activity of Representative Benzamide Analogs against Class I HDACs This table presents data for structural analogs to illustrate the principles of benzamide inhibition, as specific data for this compound is not available.
| Compound (Substitution on Benzamide) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC3 Selectivity vs. HDAC1 |
|---|---|---|---|---|
| Analog 1 (2-methylthio) nih.gov | 20,000 | >20,000 | 29 | ~690-fold |
| Analog 2 (2-hydroxy) nih.gov | 66 | 41 | 32 | ~2-fold |
Signal Transducer and Activator of Transcription 3 (STAT3) Dimerization Inhibition
The STAT3 protein is a transcription factor that is often constitutively activated in various cancers, making it an attractive therapeutic target. researchgate.net Its activation involves phosphorylation, which leads to the formation of STAT3 dimers that then translocate to the nucleus to regulate gene expression. researchgate.net Inhibiting this dimerization is a key strategy for blocking STAT3 signaling.
In the development of STAT3 dimerization inhibitors, a library of N-arylbenzamides was synthesized and evaluated. researchgate.netnih.gov Within this series, the substituent attached to the amide nitrogen was found to be critical for activity. Research identified that hydrophobic groups, specifically cyclohexyl and heptyl, were the best-tolerated groups at this position for STAT3 inhibitory activity. researchgate.netnih.gov
Docking studies provided a structural basis for this observation, indicating that the cyclohexyl group fits into hydrophobic pockets within the STAT3 SH2 domain, the very domain responsible for dimerization. researchgate.netnih.gov This favorable interaction stabilizes the binding of the inhibitor to STAT3, thereby preventing the protein-protein interaction required for dimerization and subsequent signaling. The cyclohexyl substituent is therefore a key pharmacophoric feature for the STAT3 inhibitory action of compounds like this compound.
Table 2: In Vitro STAT3 Inhibition by Benzamide Analogs with Varying N-Substituents This table presents data for N-Arylbenzamide analogs to illustrate the influence of the cyclohexyl group on STAT3 inhibition.
| Compound Number | N-Substituent | STAT3 Inhibition IC₅₀ (µM) nih.gov |
|---|---|---|
| 13g | Cyclohexyl | 26 ± 2 |
| 13f | Heptyl | 28 ± 4 |
| 13a | Phenyl | >100 |
| 13b | 4-Fluorophenyl | >100 |
Interactions within p-Tyr-705 Binding Site and Hydrophobic Pockets
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key focus in drug discovery, particularly in oncology, due to its role in tumor cell signaling. The dimerization of STAT3 is a critical step for its activation and subsequent translocation to the nucleus, where it regulates gene transcription. This dimerization is mediated by the reciprocal binding of the phosphotyrosine-705 (p-Tyr-705) residue of one STAT3 monomer to the SH2 domain of the other.
Research into the inhibition of STAT3 dimerization has explored various chemical scaffolds, including N-arylbenzamides. Within this class of compounds, the structural features that govern binding affinity and inhibitory potential have been a subject of investigation. Docking studies have provided insights into the molecular interactions between these inhibitors and the STAT3 protein.
Table 1: Investigated STAT3 Inhibitors and their Postulated Interactions
| Compound/Scaffold | Key Structural Feature(s) | Postulated Interaction Site(s) on STAT3 |
| N-Arylbenzamides | Cyclohexyl group | Hydrophobic pockets (pY+1 and pY-X) of the SH2 domain |
| Salicylic acid derivatives | Acidic group | p-Tyr-705 binding site of the SH2 domain |
| Phosphonic acid derivatives | Phosphonic acid moiety | p-Tyr-705 binding site of the SH2 domain |
GlcNAc-PI De-N-acetylase Inhibition and Metal Chelation
A comprehensive review of the scientific literature did not yield specific information regarding the inhibitory activity of this compound against GlcNAc-PI de-N-acetylase or its potential for metal chelation in this context.
No research findings were identified that specifically address the importance of the 3-hydroxyl group position of this compound for activity against GlcNAc-PI de-N-acetylase.
There is no available scientific literature proposing a mechanism of action for this compound that involves binding to the catalytic zinc ion of GlcNAc-PI de-N-acetylase.
Other Potential Enzyme Targets (e.g., Proteases, Hydrolases)
Specific studies on the inhibitory effects of this compound on other enzyme targets such as proteases and hydrolases have not been reported in the available scientific literature.
While hydrophobic interactions are a fundamental aspect of many enzyme-inhibitor complexes, no specific data were found detailing such interactions between this compound and enzymes like proteases or hydrolases.
Antimicrobial Activities
There is currently no scientific evidence available to suggest that this compound possesses antimicrobial properties.
An Examination of the Biological and Pharmacological Profile of this compound
The following article delves into the scientifically established biological activities and pharmacological mechanisms of the chemical compound this compound. The content is structured to provide a detailed overview of its known effects in various biological systems.
Investigation of Biological Activity and Pharmacological Mechanisms of Action
Currently, there is a lack of specific research data available in the public domain detailing the antibacterial spectrum and potency of N-cyclohexyl-3-hydroxybenzamide against various bacterial strains. While the benzamide (B126) and hydroxybenzamide scaffolds are present in some molecules with antibacterial properties, dedicated studies to characterize the specific antibacterial activity of this compound have not been identified in the reviewed literature.
There is limited direct evidence for the antifungal efficacy of this compound against Candida species. However, the broader class of compounds to which it belongs has been the subject of antifungal research. For instance, some studies have investigated the antifungal properties of anacardic acids, which share some structural similarities, against Candida albicans and have noted their potential. nih.gov The investigation of related compounds suggests that the presence of hydroxyl and amide groups can contribute to antifungal action. nih.govnih.gov Further research is required to specifically determine the antifungal profile of this compound.
The radical scavenging activity of this compound has not been extensively reported. However, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the antioxidant potential of chemical compounds. nih.govnih.gov This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at a specific wavelength. nih.gov The presence of a hydroxyl group on the benzene (B151609) ring of this compound suggests that it may possess some radical scavenging capabilities, as phenolic compounds are known to be effective antioxidants. mdpi.com
The antioxidant activity of various natural and synthetic compounds is often quantified by their IC50 value in the DPPH assay, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov
Table 1: Illustrative DPPH Radical Scavenging Activity of Phenolic Compounds (for comparative purposes)
| Compound | IC50 (µg/mL) |
|---|---|
| Gallic Acid | >5 |
| Ascorbic Acid | >10 |
| Quercetin | >5 |
Note: This table is for illustrative purposes to show typical data obtained from DPPH assays for known antioxidants and does not represent data for this compound.
The antioxidant activity of a compound is intrinsically linked to its electronic characteristics. For phenolic compounds, the ability to donate a hydrogen atom from the hydroxyl group is a key factor in their radical scavenging activity. The ease of this donation is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups can increase the electron density on the hydroxyl oxygen, weakening the O-H bond and enhancing antioxidant activity. Conversely, electron-withdrawing groups can decrease this activity. While specific studies correlating the electronic characteristics of this compound with its antioxidant effects are lacking, the general principles of structure-activity relationships for antioxidants would apply. mdpi.com
There is no direct evidence to suggest that this compound acts as an allosteric modulator of any specific receptor. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the activity of the receptor's natural ligand. nih.gov The discovery of allosteric modulators is an emerging area in drug discovery. nih.gov
Research into related structures, such as 1,3-cyclohexyl amide derivatives, has identified novel negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These findings indicate that the cyclohexyl amide scaffold can be a component of molecules with allosteric modulatory activity. However, specific assays would be required to determine if this compound itself possesses any such properties.
Structure Activity Relationship Sar Studies and Rational Design of N Cyclohexyl 3 Hydroxybenzamide Derivatives
Systematic Modifications of the Cyclohexyl Moiety
The cyclohexyl group is a key feature of N-cyclohexyl-3-hydroxybenzamide, contributing significantly to its physicochemical properties and biological activity. As a three-dimensional and hydrophobic substituent, it plays a crucial role in the molecule's ability to bind to target proteins. pharmablock.com
The size and flexibility of the cycloalkyl ring are important determinants of biological activity. Altering the ring size from a cyclopentyl to a cycloheptyl group can influence how the molecule fits into a protein's binding pocket. The cyclohexyl ring, in particular, exists in a stable chair conformation, which can be a favorable arrangement for optimal binding. nih.gov This conformational rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity. pharmablock.com
Studies on related cyclic amine complexes have shown that the ring size can be a relevant feature for their activity. rsc.org For instance, in a series of mGluR5 negative allosteric modulators, novel trans-1,3-cyclohexyl diamides were developed, indicating the importance of the cyclohexyl scaffold. nih.gov
| Ring Size | Conformational Flexibility | Potential Impact on Binding |
| Cyclopentyl | Higher | May allow for more induced-fit interactions, but could also lead to a higher entropic penalty. |
| Cyclohexyl | Lower (stable chair conformation) | Can provide a pre-organized conformation for optimal binding, reducing the entropic cost. pharmablock.comnih.gov |
| Cycloheptyl | Higher | Increased flexibility might be beneficial for larger binding pockets but could be detrimental for smaller, more constrained sites. |
The introduction of substituents onto the cyclohexyl ring can have a profound impact on the molecule's activity, largely due to stereochemical factors. The three-dimensional arrangement of atoms is critical for drug-receptor interactions, and even subtle changes can lead to significant differences in biological response. omicsonline.orgnih.gov The position and orientation (axial vs. equatorial) of a substituent on the cyclohexyl ring can influence its interaction with specific amino acid residues in the binding site. omicsonline.org
For example, a study on aryl-substituted ligands found that a moderately sized cyclohexyl group provided the best enantioselectivity and yield in a catalytic reaction, outperforming both smaller and larger cyclic alkyl substituents. acs.org This highlights the importance of steric bulk and the specific stereoisomer in achieving optimal activity. washington.edu The absolute stereochemistry of chiral centers within the cyclohexyl ring or its substituents must be considered, as different enantiomers and diastereomers can exhibit vastly different pharmacological profiles. omicsonline.orgnih.gov
| Substituent Position | Stereochemical Consideration | Potential Effect on Activity |
| Axial | Projects perpendicular to the plane of the ring. | May interact with residues deeper within the binding pocket. |
| Equatorial | Projects parallel to the plane of the ring. | May interact with residues at the surface of the binding pocket. |
| Chiral Center | R vs. S configuration. | Can lead to significant differences in binding affinity and efficacy. washington.edu |
The cyclohexyl group imparts significant hydrophobicity to the this compound molecule. This nonpolar characteristic is often a driving force for binding to protein targets, as it can displace water molecules from the binding site, a process that is often energetically favorable. nih.govuchicago.edu The hydrophobic effect plays a major role in the stability of protein-ligand complexes. nih.govresearchgate.net
The steric bulk of the cyclohexyl group is also a critical factor. pharmablock.com It must be of an appropriate size and shape to fit snugly into the hydrophobic pocket of the target protein. If the group is too large, it may cause steric clashes with the protein, preventing proper binding. Conversely, if it is too small, it may not make sufficient contact with the hydrophobic residues in the pocket, leading to weaker binding. drugdesign.org The interplay between hydrophobicity and steric effects is therefore crucial for achieving high binding affinity. mdpi.com
Modifications of the Benzamide (B126) Core
The benzamide core of this compound provides a rigid scaffold for the attachment of the cyclohexyl moiety and the hydroxyl group. Modifications to this core, including the position of the hydroxyl group and the introduction of other substituents, can significantly alter the molecule's electronic properties and binding interactions.
The position of the hydroxyl group on the benzene (B151609) ring is a critical determinant of biological activity. This is because the hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with the target protein. Moving the hydroxyl group from the meta position (3-hydroxy) to the ortho (2-hydroxy) or para (4-hydroxy) position can change the geometry of these hydrogen bonds, potentially leading to a significant change in binding affinity.
For instance, studies on related benzamide derivatives have shown that the position of substituents on the aromatic ring is crucial for their activity. nih.gov The specific placement of a hydroxyl or other hydrogen-bonding group can dictate the orientation of the molecule within the binding site and, consequently, its biological effect.
| Hydroxyl Position | Potential Hydrogen Bonding Interactions |
| 2-hydroxy (ortho) | Can form intramolecular hydrogen bonds with the amide group, which may affect the overall conformation of the molecule. |
| 3-hydroxy (meta) | The hydroxyl group is positioned to form intermolecular hydrogen bonds with the target protein without significant intramolecular interactions. |
| 4-hydroxy (para) | The hydroxyl group is positioned at the opposite end of the ring from the amide linkage, which could allow for interactions with a different region of the binding pocket. |
The introduction of various substituents onto the benzene ring can modulate the electronic and steric properties of the this compound molecule. These modifications can influence its binding affinity, selectivity, and pharmacokinetic properties.
Alkyl Groups (e.g., methyl, ethyl): Alkyl groups are electron-donating and increase the lipophilicity of the molecule. Their size and position can influence steric interactions within the binding pocket.
Methoxy (B1213986) Group (-OCH3): A methoxy group is electron-donating and can also act as a hydrogen bond acceptor. Its presence can significantly alter the electronic landscape and hydrogen bonding potential of the molecule. For example, the optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold demonstrated the importance of the methoxy group in achieving potent and selective inhibitors. nih.gov
The systematic exploration of these substitutions is a common strategy in drug discovery to fine-tune the properties of a lead compound.
| Substituent | Electronic Effect | Potential Impact on Binding |
| Halogen (e.g., Cl) | Electron-withdrawing | Can participate in halogen bonding and alter the pKa of the hydroxyl group. |
| Alkyl (e.g., CH3) | Electron-donating | Increases lipophilicity and can provide additional van der Waals interactions. |
| Methoxy (OCH3) | Electron-donating | Can act as a hydrogen bond acceptor and influence the electronic properties of the ring. nih.gov |
Influence of Amide Linker Variations on Biological Activity
The amide bond is a critical functional group in many biologically active molecules, contributing to their structural rigidity and ability to form hydrogen bonds with biological targets. Variations in the amide linker of this compound can significantly impact its biological activity by altering its conformation, hydrogen bonding capacity, and metabolic stability.
Furthermore, the introduction of heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, or imidazoles as amide bond bioisosteres can enhance metabolic stability and introduce new interaction points with the target protein. drughunter.com These rings can mimic the hydrogen bonding properties of the amide group while offering different steric and electronic profiles. drughunter.com For example, a 1,2,3-triazole was successfully used to replace an amide group in a series of neuroprotective agents, resulting in improved activity. nih.gov
The following table illustrates hypothetical variations of the amide linker in this compound and their potential impact on biological activity based on established medicinal chemistry principles.
| Compound | Linker Modification | Anticipated Effect on Biological Activity |
| This compound | Amide (Original) | Baseline activity |
| N-cyclohexyl-3-hydroxythiobenzamide | Thioamide | Altered H-bonding, potential for increased or decreased activity |
| 1-(3-hydroxyphenyl)-1-(1,2,3-triazol-4-yl)cyclohexane | 1,2,3-Triazole | Increased metabolic stability, potential for altered target interaction |
| N-cyclohexyl-N-methyl-3-hydroxybenzamide | N-methylation | Loss of H-bond donor, potential decrease in activity |
| N-(3-hydroxybenzoyl)cyclohexanecarboxamide | Retro-amide | Altered H-bonding geometry, unpredictable effect on activity |
Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)
The 3-hydroxyl group on the benzamide ring is a key functional group that can participate in hydrogen bonding interactions with biological targets. Derivatization of this group through esterification or etherification can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
A study on N-(3-hydroxyphenyl)benzamide, a close analog of this compound, investigated the effects of O-alkylation (etherification) on its enzyme inhibitory activity. indexcopernicus.comresearchgate.net The parent compound, N-(3-hydroxyphenyl)benzamide, was synthesized and then derivatized by reacting it with various alkyl halides to form a series of 3-O-ethers. indexcopernicus.comresearchgate.net These derivatives were then tested for their inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). indexcopernicus.com
The results, summarized in the table below, demonstrate that the nature of the alkyl substituent on the hydroxyl group has a profound effect on the biological activity. For instance, the N-(3-ethoxyphenyl)benzamide derivative showed the most potent inhibition of BChE, while the derivative with a five-carbon chain (pentoxy) was the most effective inhibitor of AChE. indexcopernicus.com This suggests that the size and lipophilicity of the ether substituent can be tuned to achieve selective inhibition of different enzymes.
| Compound | R Group (at 3-position) | IC₅₀ (μM) vs. BChE | IC₅₀ (μM) vs. AChE |
| N-(3-hydroxyphenyl)benzamide | H | 25.40 ± 0.81 | 79.10 ± 0.92 |
| N-(3-methoxyphenyl)benzamide | CH₃ | 23.14 ± 0.09 | 71.20 ± 0.15 |
| N-(3-ethoxyphenyl)benzamide | C₂H₅ | 20.90 ± 0.11 | 65.40 ± 0.24 |
| N-[3-(propan-2-yloxy)phenyl]benzamide | CH(CH₃)₂ | 28.10 ± 0.15 | 80.10 ± 0.11 |
| N-[3-(pentyloxy)phenyl]benzamide | C₅H₁₁ | 35.20 ± 0.21 | 55.60 ± 0.18 |
| Eserine (Standard) | - | 0.85 ± 0.001 | 0.04 ± 0.0001 |
These findings underscore the importance of the 3-hydroxyl group as a point for modification to optimize the biological profile of this compound derivatives.
Bioisosteric Replacements for Enhanced Potency or Selectivity
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. researchgate.net This approach can be applied to various parts of the this compound scaffold to enhance potency, selectivity, or metabolic stability.
One potential area for bioisosteric replacement is the cyclohexyl ring. While the cyclohexyl group provides a desirable level of lipophilicity and a three-dimensional structure that can favorably interact with a target's binding pocket, it can also be a site of metabolic attack. nih.gov Replacing the cyclohexyl ring with other cyclic or acyclic moieties can modulate these properties. For example, replacing the cyclohexyl ring with a piperidine (B6355638) ring could introduce a basic nitrogen atom, potentially altering the compound's solubility and ability to form ionic interactions. nih.gov Alternatively, more rigid, three-dimensional scaffolds like bicyclo[1.1.1]pentane or cubane (B1203433) could be used to probe different regions of the binding pocket and potentially increase potency. enamine.net
The benzamide moiety itself can also be a target for bioisosteric replacement. As discussed in section 6.2.3, the amide bond can be replaced with various heterocycles. drughunter.com Furthermore, the entire 3-hydroxybenzamide (B181210) core could be replaced with other scaffolds that present similar pharmacophoric features. For instance, a squaramide core has been used as a bioisosteric replacement for a urea-derived activator of eIF2α phosphorylation, demonstrating that a four-membered ring system can mimic the hydrogen bonding pattern of a more flexible urea (B33335) or amide group. nih.gov
The following table presents some potential bioisosteric replacements for different parts of the this compound scaffold and the rationale for their consideration.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Cyclohexyl ring | Piperidine ring | Introduce basicity, alter solubility and potential for ionic interactions nih.gov |
| Cyclohexyl ring | Bicyclo[1.1.1]pentane | Increase rigidity and explore different binding vectors enamine.net |
| Amide linker | 1,2,3-Triazole | Enhance metabolic stability, mimic H-bonding drughunter.com |
| Amide linker | Trifluoroethylamine | Increase metabolic stability, alter electronics drughunter.com |
| 3-Hydroxybenzamide | 3-Hydroxypyridine-carboxamide | Introduce a nitrogen atom in the aromatic ring to modulate electronics and solubility |
| 3-Hydroxybenzamide | Squaramide | Rigidify the core, present different H-bonding angles nih.gov |
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) is a powerful method for lead discovery that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These fragments are then grown or linked together to create more potent and drug-like molecules. This approach can be particularly useful in the optimization of compounds like this compound.
The FBDD process can be conceptualized as either a "building-up" or a "deconstruction-reconstruction" approach. In the building-up approach, one could screen a library of fragments to identify those that bind to the target of interest. Fragments that bind to adjacent sites could then be linked together to create a larger, higher-affinity molecule. For example, a fragment corresponding to the 3-hydroxybenzoyl moiety and another corresponding to the cyclohexyl group could be identified independently and then linked to generate this compound or its analogs.
Alternatively, a known active molecule like this compound can be "deconstructed" into its constituent fragments. nih.gov These fragments can then be studied to understand their individual contributions to binding and to identify opportunities for optimization. For example, by separating the 3-hydroxybenzamide and the cyclohexylamide fragments, researchers could explore a wider range of chemical space for each part before re-linking them. This allows for the discovery of novel and potentially more potent analogs.
The following table outlines a hypothetical fragment-based approach for the discovery and optimization of this compound derivatives.
| Fragment | Screening Method | Potential for Growth/Linking |
| 3-Hydroxybenzoic acid | NMR, X-ray crystallography | Link to various amine fragments |
| Cyclohexylamine (B46788) | Surface Plasmon Resonance (SPR) | Link to various acidic fragments |
| Benzamide | Thermal Shift Assay | Explore substitutions on the phenyl ring and N-substituent |
| Phenol (B47542) | Isothermal Titration Calorimetry (ITC) | Explore substitutions on the phenol ring |
Through these systematic SAR studies and rational design strategies, the therapeutic potential of this compound can be thoroughly explored, leading to the development of new and improved derivatives with enhanced biological activity and a greater understanding of their mechanism of action.
Future Directions in Academic Research on N Cyclohexyl 3 Hydroxybenzamide
Discovery of Novel Biological Targets and Mechanistic Insights
A primary objective for future research will be to move beyond the general biological activities associated with the benzamide (B126) class and identify the specific molecular targets of N-cyclohexyl-3-hydroxybenzamide. The broad therapeutic potential suggested for similar compounds, including anticancer, antiviral, and neuroprotective effects, indicates that the molecule could interact with a variety of enzymes or receptors. ontosight.ai
Future investigations will likely employ high-throughput screening (HTS) campaigns against diverse panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes to identify primary biological targets. The structural features of this compound, such as the hydrogen-bonding capability of the hydroxyl and amide groups, and the steric bulk of the cyclohexyl ring, suggest it could be a candidate for inhibiting enzymes where such interactions are critical. ontosight.aismolecule.com
Once a primary target is identified, subsequent mechanistic studies will be crucial. These studies would aim to elucidate how the compound exerts its effects at a molecular level. For instance, research could focus on whether it acts as a competitive, non-competitive, or allosteric inhibitor of a target enzyme. Understanding the precise mechanism of action is a critical step before a compound can be considered for further development. Research into related benzamide derivatives has already pointed toward specific targets like Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease, and histone methyltransferases like PRDM9, highlighting the potential for discovering novel and impactful targets for this compound. nih.govnih.gov
Development of Potent and Selective Lead Compounds for Preclinical Evaluation
This compound itself may serve as a "lead compound"—a starting point for the design and synthesis of more effective and selective molecules. Future research will focus on systematic Structure-Activity Relationship (SAR) studies. This involves synthesizing a library of analogs by modifying different parts of the molecule, such as the position of the hydroxyl group on the benzamide ring or by adding different substituents to the cyclohexyl or phenyl rings.
The goal of these SAR studies is to develop derivatives with enhanced potency against the identified biological target and improved selectivity. High selectivity is crucial to minimize off-target effects. For example, studies on other complex heterocyclic compounds have successfully produced derivatives with nanomolar inhibitory activity against specific targets like FLT3 kinase, a key player in acute myeloid leukemia. nih.gov A similar focused effort could yield highly potent and selective inhibitors derived from the this compound scaffold.
These new lead compounds would then undergo preclinical evaluation, which involves assessing their properties in cellular and animal models of disease. This phase of research is essential to determine the therapeutic potential of the compounds before they can be considered for clinical trials.
Advanced Computational Studies for Predictive Modeling and Optimization
Modern drug discovery heavily relies on computational, or in silico, methods to accelerate the development process. Future academic research on this compound will undoubtedly leverage advanced computational tools for predictive modeling and optimization.
Molecular docking simulations will be employed to predict how this compound and its analogs bind to the active sites of potential biological targets. These simulations can provide valuable insights into the specific amino acid residues involved in the interaction, guiding the rational design of more potent inhibitors. For instance, computational studies on naltrexone-derived antagonists for the μ-opioid receptor (MOR) successfully provided information on ligand-receptor interactions and stability. nih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structure of the analogs with their biological activity. These predictive models can then be used to virtually screen new, yet-to-be-synthesized compounds, prioritizing those with the highest predicted potency and most favorable properties. Molecular dynamics simulations can also be used to study the dynamic behavior of the compound when bound to its target, offering a deeper understanding of the binding stability and mechanism. nih.gov
Exploration of Multi-Targeting Approaches
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. A promising therapeutic strategy is the development of single molecules that can modulate several targets simultaneously. This "multi-target" or "polypharmacology" approach can offer superior efficacy and a lower likelihood of developing drug resistance compared to single-target agents.
Future research could explore the potential of this compound derivatives as multi-target agents. nih.gov By carefully modifying the core structure, it may be possible to design compounds that interact with two or more distinct but related targets within a disease pathway. For example, in cancer therapy, researchers have explored compounds that simultaneously target receptor tyrosine kinases like VEGFR and PDGFR. nih.gov Academic investigations could similarly focus on creating this compound analogs capable of inhibiting multiple kinases or other enzymes implicated in a specific pathology.
Application in Chemical Biology and Probe Development
Beyond direct therapeutic applications, potent and selective inhibitors are invaluable tools in chemical biology for dissecting complex biological processes. A future direction for this compound research is its development into a "chemical probe."
A chemical probe is a small molecule that can selectively inhibit a specific protein, allowing researchers to study the protein's function in cells and organisms. nih.gov To be considered a high-quality chemical probe, a compound must demonstrate high potency (typically with an IC₅₀ of less than 100 nM), exceptional selectivity over other related proteins, and proven activity in cellular assays. nih.gov
Developing an analog of this compound into such a probe would require rigorous SAR studies to maximize potency and selectivity. The resulting probe could then be used by the broader scientific community to investigate the biological roles of its target protein, potentially uncovering new links to diseases and identifying new therapeutic opportunities. The development of MRK-740 as a chemical probe for PRDM9 serves as an excellent model for this line of research, demonstrating how a specific inhibitor can be used to explore the function of a histone methyltransferase involved in gene transcription and genome stability. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclohexyl-3-hydroxybenzamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves coupling 3-hydroxybenzoic acid derivatives with cyclohexylamine. A reported method for analogous compounds (e.g., 3-chloro-N-cyclohexylbenzamide) uses 3-chlorobenzoyl isothiocyanate and cyclohexylamine in acetone, followed by acidification and column chromatography for purification . Adjusting stoichiometry, solvent polarity (e.g., dichloromethane/methanol mixtures), and reaction time can enhance yield. Monitoring via TLC or HPLC is recommended to optimize intermediate steps.
Q. How is the crystal structure of This compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection via diffractometers (e.g., Oxford Xcalibur) is followed by refinement using SHELXL . For example, analogous compounds (e.g., N-cyclohexyl-3-hydroxy-4-methoxybenzamide) show monoclinic systems with hydrogen-bonded chains along specific crystallographic axes . Pre-refinement steps include absorption correction (e.g., CrysAlis RED) and hydrogen atom placement via riding models or free refinement .
Q. What safety protocols are critical when handling This compound in laboratory settings?
- Methodological Answer : Use PPE compliant with EN 143 (EU) or NIOSH (US) standards, including P95 respirators for particulates and OV/AG/P99 cartridges for organic vapors . Avoid drainage contamination and employ fume hoods during synthesis. For skin/eye exposure, rinse with water for 15+ minutes and seek medical evaluation if irritation persists .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond angles vs. theoretical values) be resolved during refinement?
- Methodological Answer : Discrepancies often arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DFIX, DANG) to align bond lengths/angles with literature values (e.g., Allen’s database) . For torsional deviations (e.g., amide group non-planarity), analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) that distort geometry . Validate models with R-factor convergence and Fourier difference maps.
Q. What strategies mitigate conflicting bioactivity data for This compound derivatives in antimicrobial assays?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., bacterial strain variability) or compound stability. Standardize protocols using CLSI guidelines. Pre-screen derivatives for hydrolytic stability (e.g., pH 7.4 PBS incubation) and quantify degradation via LC-MS. For structure-activity relationship (SAR) studies, prioritize substituents at the 3-hydroxy position, as seen in trihydroxy-N-alkylbenzamide analogs .
Q. How do intermolecular interactions influence the solid-state stability of This compound?
- Methodological Answer : Hydrogen bonding (e.g., N–H⋯O, C–H⋯O) and π-π stacking dictate stability. For example, in 3-chloro-N-cyclohexylbenzamide, N–H⋯O chains along [100] enhance lattice cohesion . Conduct thermal gravimetric analysis (TGA) to correlate decomposition temperatures with interaction strength. Compare polymorphs (if any) via DSC and PXRD to identify thermodynamically stable forms.
Q. What analytical techniques are recommended for detecting trace impurities in This compound batches?
- Methodological Answer : Use HPLC-MS with C18 columns (ACN/water gradient) for separation and high-resolution MS for impurity identification. For halogenated byproducts (common in benzamide syntheses), employ ICP-MS or ion chromatography . Cross-validate with ¹H/¹³C NMR, focusing on aromatic and amide proton regions to detect unreacted precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
